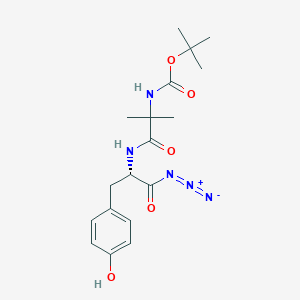

Boc-Aib-Tyr-N3

Description

Significance of Non-Canonical Amino Acids in Peptide Science and Engineering

The twenty proteinogenic amino acids, encoded by the universal genetic code, form the fundamental basis of protein and peptide structure and function. However, the expansion of this chemical repertoire through the incorporation of non-canonical amino acids (ncAAs) has revolutionized peptide science. nih.govrsc.org These unique amino acids, not found in naturally occurring polypeptide chains, offer a vast and diverse array of chemical functionalities and structural properties that can be harnessed to engineer peptides with novel or enhanced characteristics. rsc.org

The incorporation of ncAAs can significantly improve the pharmacokinetic profiles of peptide-based therapeutics by enhancing their stability against enzymatic degradation. nih.govnih.gov For instance, the replacement of L-amino acids with D-enantiomers can render peptides resistant to proteases, which typically recognize and cleave peptide bonds formed by L-residues. nih.gov Furthermore, ncAAs can introduce conformational constraints into a peptide backbone, leading to the stabilization of specific secondary structures such as α-helices or β-sheets. nih.govresearchgate.net This is particularly important for peptides whose biological activity is dependent on a well-defined three-dimensional conformation.

One notable example of a conformation-directing ncAA is α-aminoisobutyric acid (Aib). ontosight.aiwikipedia.org Due to the presence of two methyl groups on its α-carbon, Aib sterically restricts the available conformational space of the peptide backbone, strongly promoting the formation of helical structures, particularly the 3(10)-helix. researchgate.netwikipedia.org This helix-inducing property is valuable in the design of peptide mimics of helical protein domains, which are often involved in protein-protein interactions. naist.jp The incorporation of Aib has been shown to enhance the helicity, biological activity, and proteolytic stability of various peptides. naist.jpnih.gov

The table below summarizes the key impacts of incorporating non-canonical amino acids into peptides.

| Feature | Impact on Peptide Properties |

| Enhanced Stability | Increased resistance to enzymatic degradation by proteases. nih.govnih.gov |

| Conformational Control | Induction and stabilization of specific secondary structures (e.g., helices, turns). nih.govresearchgate.net |

| Novel Functionality | Introduction of unique chemical groups for specific recognition or catalysis. researchgate.net |

| Improved Pharmacokinetics | Enhanced bioavailability and in vivo half-life. nih.gov |

Orthogonal Protecting Group Strategies in Complex Peptide Synthesis

The chemical synthesis of peptides, particularly those containing multiple reactive side chains, is a complex undertaking that requires a sophisticated strategy of temporary and permanent protecting groups. nih.govpeptide.com Protecting groups are chemical moieties that are reversibly attached to reactive functional groups (e.g., α-amino groups, side-chain functionalities) to prevent them from participating in unwanted side reactions during peptide bond formation. biosynth.com The success of a complex peptide synthesis hinges on the careful selection of protecting groups that can be selectively removed under specific reaction conditions without affecting other protecting groups or the integrity of the peptide chain. nih.gov This concept is known as orthogonality. iris-biotech.depeptide.com

An orthogonal protecting group strategy employs a set of protecting groups that are labile to different classes of reagents. peptide.com The most widely used orthogonal protection scheme in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. iris-biotech.de In this approach, the α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side chains of reactive amino acids are protected by acid-labile groups such as the tert-butyl (tBu) group. iris-biotech.de This allows for the iterative deprotection of the α-amino group with a mild base for chain elongation, while the side-chain protecting groups remain intact until the final acid-mediated cleavage from the solid support. peptide.com

Another common, though considered "quasi-orthogonal," strategy is the Boc/Bzl protection scheme. biosynth.compeptide.com Here, the α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, and side chains are protected by benzyl (B1604629) (Bzl)-based groups, which are also acid-labile but require much stronger acidic conditions for removal. peptide.com The Boc group can be removed with moderate acids like trifluoroacetic acid (TFA), while the Bzl groups are typically removed with strong acids like hydrofluoric acid (HF). peptide.com The Boc group in Boc-Aib-Tyr-N3 serves as a temporary protecting group for the N-terminus, allowing for its controlled deprotection and subsequent coupling to another amino acid or peptide fragment.

The table below illustrates the concept of orthogonal protection with common protecting group pairs.

| Protecting Group Combination | N-α Protection | Side Chain Protection | Deprotection Conditions for N-α Group | Deprotection Conditions for Side Chain Groups | Orthogonality |

| Fmoc/tBu | Fmoc (Base-labile) | tBu (Acid-labile) | Piperidine (Base) | Trifluoroacetic Acid (Acid) | Fully Orthogonal iris-biotech.depeptide.com |

| Boc/Bzl | Boc (Acid-labile) | Bzl (Strongly Acid-labile) | Trifluoroacetic Acid (Mild Acid) | Hydrofluoric Acid (Strong Acid) | Quasi-Orthogonal biosynth.compeptide.com |

Structure

3D Structure

Properties

CAS No. |

61480-00-0 |

|---|---|

Molecular Formula |

C18H25N5O5 |

Molecular Weight |

391.4 g/mol |

IUPAC Name |

tert-butyl N-[1-[[(2S)-1-azido-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C18H25N5O5/c1-17(2,3)28-16(27)21-18(4,5)15(26)20-13(14(25)22-23-19)10-11-6-8-12(24)9-7-11/h6-9,13,24H,10H2,1-5H3,(H,20,26)(H,21,27)/t13-/m0/s1 |

InChI Key |

JKEZQHPSVFTAOF-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N=[N+]=[N-] |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for Boc Aib Tyr N3 and Analogous Azido Peptide Constructs

Solid-Phase Peptide Synthesis (SPPS) Employing the Boc Strategy

Solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function is a well-established and robust method for the assembly of peptide chains. peptide.com This approach involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. peptide.com

Nα-Boc Protection and Acid-Labile Deprotection Protocols

The Boc group is a cornerstone of this strategy, offering temporary protection of the Nα-amino group of the incoming amino acid. This protection prevents self-polymerization during the activation and coupling steps. peptide.com The Boc group is stable to the basic conditions used for in situ neutralization but is readily cleaved by moderate acids, a principle that underpins the semi-orthogonality of the Boc/Bzl protection scheme. peptide.com

Deprotection is typically achieved by treatment with a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM), commonly at a concentration of 25-50%. peptide.com This acid treatment cleaves the Boc group, liberating the N-terminal amine as a TFA salt. Subsequent neutralization with a hindered base, such as diisopropylethylamine (DIEA), is necessary to generate the free amine required for the next coupling cycle. peptide.com To minimize side reactions, scavengers like dithiothreitol (B142953) (DTT) may be added during deprotection, particularly when sensitive residues such as Trp or Met are present. peptide.com

| Step | Reagent/Conditions | Purpose |

| Deprotection | 25-50% TFA in DCM | Removal of the Nα-Boc protecting group. |

| Neutralization | 5-10% DIEA in DCM or DMF | Generation of the free N-terminal amine for coupling. |

Side-Chain Protecting Group Regimes for Tyrosine and Related Residues

The phenolic hydroxyl group of tyrosine is reactive and requires protection to prevent side reactions during peptide synthesis. In Boc-based SPPS, the choice of protecting group must be compatible with the repeated TFA treatments for Nα-Boc removal while being labile under the final cleavage conditions.

Commonly used acid-labile protecting groups for the tyrosine side chain in Boc chemistry include benzyl (B1604629) (Bzl) ethers and derivatives with modified acid stability. peptide.com The 2,6-dichlorobenzyl (2,6-Cl₂-Bzl) group, for instance, offers enhanced stability to TFA compared to the standard benzyl group and is efficiently removed during the final cleavage with strong acids like hydrogen fluoride (B91410) (HF). peptide.com Another option is the 2-bromobenzyloxycarbonyl (2-BrZ) group, which also exhibits good stability towards TFA. peptide.com For syntheses where final cleavage with milder acids is desired, more labile groups can be considered, though careful optimization is required to prevent premature deprotection.

| Protecting Group | Abbreviation | Cleavage Condition | TFA Stability |

| Benzyl | Bzl | HF | Partially labile |

| 2,6-Dichlorobenzyl | 2,6-Cl₂-Bzl | HF | Stable |

| 2-Bromobenzyloxycarbonyl | 2-BrZ | HF | Stable |

| tert-Butyl | tBu | TFA | Labile |

Optimized Coupling Reagents and Reaction Conditions for Amide Bond Formation

The formation of the amide bond between the carboxyl group of the incoming amino acid and the N-terminal amine of the resin-bound peptide is a critical step. The choice of coupling reagent is especially important when dealing with sterically hindered residues like Aib. cem.com Standard carbodiimide (B86325) reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be sluggish for such couplings. peptide.com

More potent activating agents, such as uronium or phosphonium (B103445) salt-based reagents, are generally preferred. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) have proven effective in promoting the coupling of hindered amino acids. peptide.combachem.com These reagents rapidly form activated esters that readily react with the amino group. The use of microwave irradiation can further enhance the efficiency of these difficult couplings, driving them to completion in shorter timeframes. cem.com

Solution-Phase Synthesis Approaches for the Boc-Aib-Tyr-N3 Sequence

Solution-phase peptide synthesis offers advantages for large-scale production and for the synthesis of short, modified peptides where purification of intermediates is feasible. google.com A plausible route for this compound would involve the stepwise coupling of the amino acid derivatives followed by the conversion of the C-terminal carboxyl group to an azide (B81097).

A likely synthetic pathway would begin with the coupling of Boc-Aib-OH to a C-terminally protected tyrosine derivative, such as Tyr-OMe or Tyr-OBzl. Given the steric hindrance of Aib, powerful coupling reagents like HATU or PyBOP in the presence of a non-nucleophilic base would be employed to ensure efficient dipeptide formation. nih.gov Following the successful coupling, the C-terminal ester would be converted to a hydrazide by treatment with hydrazine (B178648) hydrate. This intermediate, Boc-Aib-Tyr-NHNH₂, can then be isolated and purified.

The final step involves the conversion of the hydrazide to the corresponding azide. This is typically achieved by reacting the peptide hydrazide with sodium nitrite (B80452) (NaNO₂) under acidic conditions at low temperatures (around 0 °C). nih.govexplorationpub.com The resulting this compound can then be purified by chromatographic methods.

Regioselective Incorporation of α-Aminoisobutyric Acid (Aib)

The incorporation of Aib presents a significant synthetic challenge due to the steric hindrance imposed by the two α-methyl groups. This hindrance affects both the carboxyl activation and the nucleophilicity of the amino group.

Strategies to Mitigate Steric Hindrance during Aib Coupling

To overcome the steric hindrance associated with Aib, several strategies have been developed. The use of highly reactive coupling reagents, as discussed previously, is a primary approach. bachem.com For instance, phosphonium-based reagents like PyAOP have shown particular efficacy in couplings involving N-methylated and other hindered amino acids. peptide.com

Another strategy involves the use of pre-activated amino acid derivatives, such as amino acid fluorides. bachem.com These derivatives are highly reactive and can often overcome the steric barrier to form the peptide bond. The "azirine/oxazolone method" has also been successfully employed for the incorporation of α,α-disubstituted amino acids in solution-phase synthesis. nih.gov Furthermore, the application of microwave energy has been demonstrated to significantly accelerate and improve the yields of couplings involving Aib, both in solid-phase and solution-phase synthesis. cem.comresearchgate.net Careful selection of solvents and reaction temperature is also crucial to optimize the coupling efficiency.

| Strategy | Description | Reference |

| Potent Coupling Reagents | Use of uronium/phosphonium salts (e.g., HATU, PyBOP, PyAOP). | peptide.combachem.com |

| Pre-activated Derivatives | Employing amino acid fluorides for enhanced reactivity. | bachem.com |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate the coupling reaction. | cem.comresearchgate.net |

| Azirine/Oxazolone Method | A specific method for incorporating α,α-disubstituted amino acids in solution. | nih.gov |

Yield Optimization in Aib-Containing Peptide Segment Synthesis

The synthesis of peptides containing Aib is notoriously challenging due to the steric hindrance imposed by the two methyl groups on its α-carbon. This hindrance significantly slows down the kinetics of peptide bond formation, often leading to low yields and incomplete reactions when using standard coupling protocols. The synthesis of the this compound precursor, Boc-Aib-Tyr, is therefore a critical step where yield optimization is paramount.

Several strategies have been developed to overcome the challenge of coupling Aib residues. The choice of coupling reagent is a crucial factor. While standard carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) can be used, more potent activating agents are generally required for efficient coupling of Aib. mdpi.comchempep.com Uronium and phosphonium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), have demonstrated superior performance in coupling sterically hindered amino acids. mdpi.comnih.gov These reagents rapidly form highly reactive activated esters, which can overcome the steric barrier of the Aib residue.

Another effective approach involves the in situ generation of amino acid fluorides using reagents like tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH). mdpi.commdpi.com Amino acid fluorides are highly reactive intermediates that have shown particular efficacy in the coupling of α,α-disubstituted amino acids like Aib. mdpi.commdpi.com

The combination of a coupling reagent with an additive can also significantly enhance coupling efficiency and suppress side reactions like racemization. Ethyl cyanohydroxyiminoacetate (Oxyma) has emerged as a superior additive to the more traditional 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), especially when used in conjunction with diisopropylcarbodiimide (DIC) for coupling successive Aib residues. nih.gov Research has demonstrated that employing DIC with Oxyma can lead to high yields in the synthesis of Aib-containing peptides, even in automated solid-phase peptide synthesis (SPPS). nih.govrsc.orgrsc.orgacs.org

The reaction conditions, including solvent and temperature, also play a vital role. Dichloromethane (DCM) is often preferred over more polar solvents like dimethylformamide (DMF) for segment couplings involving hindered residues, as it can minimize aggregation and side reactions. researchgate.net Microwave-assisted peptide synthesis has also been shown to accelerate the coupling of hindered amino acids by providing rapid and efficient heating. rsc.org

The following table summarizes a comparison of different coupling reagents and conditions for the synthesis of Aib-containing dipeptides, highlighting the impact on reaction yield.

| Coupling Reagent/Additive | Base | Solvent | Reaction Conditions | Reported Yield/Conversion | Reference |

|---|---|---|---|---|---|

| DIC/Oxyma | DIPEA | DMF | Automated SPPS, 10 min coupling | High crude purity | rsc.org |

| HATU | DIEA | DMF | Standard SPPS | Good for hindered couplings | google.com |

| T3P® | DIPEA | EtOAc | Solution-phase, 5 min activation | 92-96% conversion | google.com |

| CIP/HOAt | N/A | N/A | Solution-phase | Superior to PyBroP, TODT, TOTT | chempep.com |

| HAPyU | DB(DMAP)/PS | DCM | Solid-phase segment coupling | Nearly complete coupling | researchgate.net |

Site-Specific Introduction of the Azide (N3) Functionality

The azide group is a versatile functional handle in chemical biology due to its small size, stability, and bioorthogonal reactivity in reactions like the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC). cpcscientific.com The introduction of an azide onto the tyrosine side chain of Boc-Aib-Tyr can be achieved through several chemical strategies.

Chemical Modification of Tyrosine Side Chains for Azide Installation

Direct conversion of the phenolic hydroxyl group of tyrosine to an azide is not a straightforward transformation. A more common and reliable approach involves a multi-step sequence, typically starting with the introduction of an amino group onto the tyrosine ring, which is then converted to an azide.

A plausible synthetic route begins with the nitration of the tyrosine residue within the Boc-Aib-Tyr peptide at the ortho position to the hydroxyl group. This is followed by reduction of the nitro group to a primary amine, yielding 3-amino-tyrosine. This amino group can then be converted to an azide via a diazotization reaction followed by treatment with an azide source, such as sodium azide. google.com The diazotization of a primary aromatic amine, followed by coupling with a nucleophile, is a well-established method in organic synthesis. researchgate.net

Alternatively, azo coupling reactions with diazonium salts can be employed to modify tyrosine residues. nih.govnih.gov While this typically introduces an azo linkage, the strategy can be adapted. For instance, a diazonium salt bearing a masked amino group could be used, which after coupling and subsequent deprotection, would yield an amino-functionalized tyrosine that can be converted to the azide. It is crucial to control the pH during these reactions, as diazonium salts can also react with other nucleophilic residues like histidine, lysine (B10760008), and cysteine, particularly at higher pH values. nih.gov

Alternative Methods for Azido-Peptide Construction

An alternative to post-synthetic modification of the tyrosine residue is to synthesize the peptide using a pre-functionalized amino acid, such as Boc-p-azido-L-phenylalanine. While this is not tyrosine, p-azido-L-phenylalanine is a close structural analog and its synthesis and incorporation into peptides are well-documented. chemicalbook.comacs.orgnih.govlookchem.comrsc.orgnih.govresearchgate.net The synthesis of p-azido-L-phenylalanine typically starts from p-amino-L-phenylalanine, where the p-amino group is diazotized and then substituted with an azide. chemicalbook.com This azido-amino acid can then be Boc-protected and used in peptide synthesis. A similar strategy could be envisioned for the synthesis of a Boc-protected azido-tyrosine derivative.

Another powerful method for introducing azides into peptides is through a diazotransfer reaction. This reaction converts a primary amine to an azide. harvard.eduadelaide.edu.au While this is often used on lysine residues or the N-terminus, it could potentially be applied to a tyrosine residue that has been previously modified to contain a primary amine. Reagents like imidazole-1-sulfonyl azide hydrochloride are effective for aqueous diazotransfer reactions. adelaide.edu.au

Advanced Purification and Analytical Characterization Techniques for Synthetic Peptides

The crude synthetic peptide, following its synthesis and cleavage from the solid support (if applicable), is a mixture containing the target peptide along with various impurities. nih.gov Rigorous purification and characterization are essential to ensure the identity and purity of the final this compound product.

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides. cpcscientific.comnih.govosu.eduarizona.edubeilstein-journals.org This technique separates molecules based on their hydrophobicity. A C18-modified silica (B1680970) stationary phase is commonly used, and the mobile phase typically consists of a gradient of water and acetonitrile, with an ion-pairing agent like trifluoroacetic acid (TFA) added to improve peak shape and resolution. cpcscientific.comnih.gov The purification process involves injecting the crude peptide onto the column and eluting it with an increasing concentration of acetonitrile. Fractions are collected and analyzed by analytical HPLC to assess their purity. Those fractions containing the pure product are then pooled and lyophilized to obtain the final peptide as a powder. cpcscientific.com For difficult separations, alternative chromatographic modes like ion-exchange or size-exclusion chromatography may be employed. osu.eduarizona.edu

Analytical Characterization: Once purified, the identity and integrity of this compound must be confirmed using a combination of analytical techniques.

Mass Spectrometry (MS): This is a primary tool for verifying the molecular weight of the synthetic peptide. researchgate.net Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to sequence the peptide by inducing fragmentation of the peptide backbone. nih.govresearchgate.net The fragmentation of aryl azides in mass spectrometry often involves the loss of a nitrogen molecule (N2), which can be a characteristic fragmentation pattern to look for. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the peptide. rsc.orgacs.org One-dimensional ¹H NMR can confirm the presence of characteristic protons from the Boc group, the Aib methyl groups, and the aromatic protons of the tyrosine residue. mdpi.comharvard.edu Two-dimensional NMR techniques, such as COSY and TOCSY, can be used to assign all the proton resonances and confirm the amino acid sequence and the integrity of the side chains. ¹³C NMR can provide further confirmation of the carbon skeleton. mdpi.com

The following table provides a summary of the key analytical techniques used for the characterization of this compound.

| Technique | Information Obtained | Expected Observations for this compound |

|---|---|---|

| Analytical RP-HPLC | Purity assessment and retention time | A single major peak indicating high purity |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition | Measured mass should match the calculated mass of C20H28N4O6 |

| Tandem Mass Spectrometry (MS/MS) | Amino acid sequence and structural integrity | Fragmentation pattern consistent with the dipeptide sequence and characteristic loss of N2 from the azido (B1232118) group |

| ¹H NMR | Presence of key functional groups and structural conformation | Characteristic signals for Boc (singlet, ~1.4 ppm), Aib methyls (singlet, ~1.5 ppm), and tyrosine aromatic protons |

| ¹³C NMR | Carbon skeleton confirmation | Resonances corresponding to all carbon atoms in the molecule |

Conformational Analysis and Structural Characterization of Aib Containing Peptides

Mechanistic Influence of α-Aminoisobutyric Acid (Aib) on Peptide Secondary Structures

The presence of Aib residues is a powerful tool for peptide chemists and structural biologists to induce and stabilize specific secondary structural motifs. Its unique structural properties act as a "helical promoter," significantly impacting the conformational landscape of peptides. nih.gov

Aib has a strong propensity to induce 3₁₀-helical conformations in peptides. explorationpub.com This is primarily due to the sterically demanding gem-dimethyl group, which restricts the peptide backbone's phi (φ) and psi (ψ) dihedral angles to the helical regions of the Ramachandran plot. researchgate.net In shorter peptides, typically four to six residues in length, the 3₁₀-helix is the favored conformation. researchgate.net This helical structure is characterized by a repeating pattern of i ← i+3 hydrogen bonds, forming a tighter and more compact helix compared to the α-helix. The stability of the 3₁₀-helix in Aib-containing peptides is particularly pronounced in non-polar solvents. explorationpub.com Even in solvents known to disrupt helical structures, such as dimethylsulfoxide (DMSO), Aib-rich peptides can maintain a well-characterized 3₁₀-helical structure. nih.gov

The driving force for this helical induction is not only a result of steric constraints but also the pre-organization of the peptide backbone, which facilitates the formation of the characteristic hydrogen bonding network of the 3₁₀-helix. Studies on homo-oligomers of Aib have shown a strong tendency to form 3₁₀-helices, from tripeptides up to undecapeptides. explorationpub.com

The introduction of Aib residues into sequences that would otherwise form different secondary structures, such as β-sheets, can dramatically alter their conformation to favor helical structures. nih.govacs.org For instance, the insertion of Aib into oligovaline sequences, which have a strong tendency to form β-sheets, can induce a conformational switch to helical structures. nih.govacs.org This highlights Aib's potent ability to act as a helical nucleator and propagator. Aib can also induce helical conformations in neighboring residues, particularly those positioned towards the C-terminus. researchgate.net

In addition to its role in promoting helical structures, Aib can also facilitate the formation and stabilization of β-turn motifs, particularly in smaller oligopeptides. researchgate.net A β-turn is a secondary structure element involving four amino acid residues that allows the peptide chain to reverse its direction. The incorporation of an Aib residue can promote the formation of a β-turn structure with a hydrogen bond involving the NH groups of residues further down the chain. nih.gov For example, in the tetrapeptide Boc-Asn-Aib-Thr-Aib-OMe, the Aib residues promote a folded backbone conformation that facilitates a β-turn. nih.gov The Aib-Gly motif, for instance, is an effective promoter of β-turns, although it doesn't show a strong preference for a specific type of β-turn. nih.gov The Aib-D-Ala segment has also been utilized to nucleate the formation of β-hairpins, which are composed of two antiparallel β-strands connected by a β-turn. researchgate.net

| Peptide Sequence | Observed Secondary Structure | Key Findings |

| Ac-Aib-Ala-Ala-OMe | Helical conformations | Aib induces helical structures in neighboring C-terminal residues. researchgate.net |

| Boc-Asn-Aib-Thr-Aib-OMe | β-turn structure | Aib promotes a folded backbone, facilitating β-turn formation. nih.gov |

| Oligovaline with Aib | Helical structures | Aib induces a switch from β-sheet to helical conformation. nih.govacs.org |

| Aib homo-oligomers | 3₁₀-helix | Strong propensity for 3₁₀-helix formation in shorter oligomers. explorationpub.com |

| Longer Aib-containing peptides (>12 residues) | α-helix or mixed 3₁₀/α-helix | Transition from 3₁₀- to α-helix with increasing chain length. explorationpub.comnih.gov |

| Boc-Leu-Phe-Val-Aib-D-Ala-Leu-Phe-Val-OMe | β-hairpin | The Aib-D-Ala segment nucleates the formation of a β-hairpin. researchgate.net |

Aib is an achiral amino acid, meaning it lacks a chiral center. ias.ac.in Consequently, it can be accommodated in both right-handed (P) and left-handed (M) helical conformations. ias.ac.in The preferred helical sense in a peptide containing Aib is typically dictated by the chirality of the adjacent amino acid residues. acs.org This phenomenon is known as chirality transfer, where the stereochemistry of chiral residues influences the helical screw-sense of the achiral Aib segments.

For example, the presence of L-amino acids will generally induce a right-handed helix, while D-amino acids will favor a left-handed helix. acs.org A single chiral residue can be sufficient to control the screw-sense preference of an entire Aib oligomer. nih.govresearchgate.net This control over helical chirality is a valuable tool in the design of peptides with specific three-dimensional structures and functions. In some cases, a reversal of helical sense can occur at an Aib residue, leading to the formation of a Schellman motif, which can terminate a helix. ias.ac.innih.gov

Experimental Spectroscopic and Diffraction Techniques for Conformational Elucidation

A variety of experimental techniques are employed to determine the three-dimensional structures of Aib-containing peptides in both solution and the solid state. These methods provide detailed insights into the conformational preferences and dynamics of these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of peptides in solution. nih.gov For Aib-containing peptides, NMR provides crucial information about their solution-state structures, which can differ from their solid-state conformations.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are used to assign the proton and carbon resonances of the peptide. Key NMR parameters used in conformational analysis include:

Nuclear Overhauser Effect (NOE): NOE data provides information about the through-space proximity of protons, which is essential for determining the peptide's three-dimensional structure. Specific NOE patterns can confirm the presence of helical or β-turn structures.

Scalar Coupling Constants (³J-coupling): Three-bond coupling constants, such as ³J(HNHα), provide information about the dihedral angles of the peptide backbone.

Temperature Dependence of Amide Proton Chemical Shifts: The chemical shifts of amide protons that are involved in intramolecular hydrogen bonds are less sensitive to changes in temperature. This allows for the identification of hydrogen-bonded protons, which are characteristic of stable secondary structures like helices and β-turns. nih.gov

For example, NMR studies on the peptide Z-(Aib)₅-L-Leu-(Aib)₂-OMe in DMSO revealed a stable 3₁₀-helical structure, even in this helix-disrupting solvent. nih.gov Similarly, NMR has been used to demonstrate that the incorporation of Aib into bradykinin analogs stabilizes a β-turn conformation in aqueous solution. doi.org The combination of NMR experimental data with molecular dynamics (MD) simulations can provide a detailed and dynamic picture of the conformational ensemble of peptides in solution. nih.govmdpi.com

| NMR Parameter | Information Provided | Application in Aib-Peptide Analysis |

| Nuclear Overhauser Effect (NOE) | Through-space proton-proton distances | Identification of helical and turn structures. nih.gov |

| ³J-Coupling Constants | Backbone dihedral angles | Determination of backbone conformation. nih.gov |

| Temperature Coefficients of Amide Protons | Hydrogen bonding patterns | Identification of stable secondary structures. nih.gov |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content Determination

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. The differential absorption of left and right circularly polarized light by a chiral molecule provides a distinct spectral signature that is characteristic of its folded state. For Aib-containing peptides, CD spectra are particularly informative due to the strong helical propensity of the Aib residue.

In the case of Boc-Aib-Tyr-N3, the CD spectrum would be expected to reveal the presence of ordered structures such as β-turns or helical conformations. Aib residues strongly favor dihedral angles in the helical regions (α-helix and 310-helix) of the Ramachandran plot. wustl.edu The presence of a single Aib residue can be sufficient to induce a turn-like or helical conformation in a short peptide. researchgate.netnih.gov The characteristic CD spectrum for a 310-helical conformation, often observed in short Aib-containing peptides, typically shows a negative band around 205 nm and a stronger negative band near 220 nm. An α-helical conformation would display two negative bands of similar intensity at approximately 208 nm and 222 nm, along with a positive band around 195 nm. The actual spectrum for this compound would provide quantitative estimates of its secondary structure content.

Table 1: Typical CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength (nm) and Sign of Cotton Effect |

| α-Helix | Negative bands at ~222 and ~208 nm; Positive band at ~195 nm |

| 310-Helix | Negative bands at ~220 and ~205 nm (the former being stronger) |

| β-Sheet | Negative band at ~218 nm; Positive band at ~195 nm |

| Random Coil | Strong negative band around 198 nm |

Fourier Transform Infrared (FTIR) Spectroscopy for Intramolecular Hydrogen Bonding Networks

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for probing the hydrogen bonding patterns within a peptide, which are fundamental to the stability of its secondary structure. The frequencies of the amide I (primarily C=O stretching) and amide II (N-H bending and C-N stretching) vibrational bands are sensitive to the presence and nature of intramolecular hydrogen bonds.

For this compound, FTIR analysis can confirm the formation of specific hydrogen-bonded turn or helical structures. In a 310-helix, a characteristic (i+3) → i hydrogen bond is formed, while an α-helix is defined by (i+4) → i hydrogen bonds. The amide I band for a 310-helical conformation in Aib-containing peptides is typically observed around 1665 cm-1, while the α-helical conformation shows a band closer to 1650 cm-1. The presence of a well-defined, sharp amide I band is indicative of a uniform conformational population. By analyzing the position and shape of these bands, the nature and strength of the intramolecular hydrogen bonding network in this compound can be elucidated.

Single-Crystal X-ray Diffraction for Solid-State Conformation Determination

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous view of the peptide's conformation in the solid state. For Aib-containing peptides, X-ray crystallography has been instrumental in confirming their strong tendency to adopt helical conformations. researchgate.net

While a crystal structure for this compound is not publicly available, were it to be determined, it would provide a wealth of information. Key parameters that would be obtained include the φ and ψ dihedral angles of both the Aib and Tyr residues, which would definitively place them on the Ramachandran plot. Furthermore, the precise geometry of any intramolecular hydrogen bonds would be visualized, confirming the secondary structure. The packing of the molecules in the crystal lattice would also reveal any significant intermolecular interactions. For many short Aib-containing peptides, the solid-state conformation is found to be a 310-helix. researchgate.net

Table 2: Illustrative Crystallographic Data for a Hypothetical this compound Crystal

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Z | Value |

| R-factor | Value |

Note: This table is illustrative as no specific crystallographic data for this compound has been found.

Computational Methodologies in Peptide Conformational Research

In conjunction with experimental techniques, computational methods provide invaluable insights into the conformational preferences and dynamics of peptides.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Energy Landscapes

Molecular Dynamics (MD) simulations allow for the exploration of the conformational space available to a peptide in a simulated environment, such as in solution. By solving Newton's equations of motion for the atoms of the peptide and the surrounding solvent, MD simulations can track the trajectory of the molecule over time, revealing its dynamic behavior and preferred conformations.

For this compound, an MD simulation would generate an ensemble of structures, providing a statistical representation of its conformational distribution in a particular solvent. researchgate.net This would allow for the identification of the most stable conformations and the energy barriers between them. The simulations can also corroborate experimental findings from techniques like CD and FTIR by calculating the expected spectra from the simulated structures. The influence of the solvent on the peptide's conformation can also be explicitly studied.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. DFT calculations are highly accurate for optimizing the geometry of a molecule and determining its lowest energy conformation. For peptides, DFT can be used to refine structures obtained from other methods, such as X-ray crystallography or MD simulations, and to calculate various molecular properties.

Applying DFT calculations to this compound would yield a highly accurate model of its equilibrium geometry in the gas phase. This would provide precise bond lengths, bond angles, and dihedral angles for the lowest energy state. Furthermore, DFT can be used to calculate vibrational frequencies, which can then be compared with experimental FTIR spectra to aid in the assignment of vibrational modes. The electronic properties, such as the molecular orbital energies and the electrostatic potential, can also be determined, offering insights into the molecule's reactivity.

Ramachandran Plot Analysis for φ/ψ Dihedral Angle Distribution

The Ramachandran plot is a fundamental tool in the conformational analysis of peptides. It provides a two-dimensional representation of the sterically allowed regions for the backbone dihedral angles phi (φ) and psi (ψ). The unique structural constraints of the Aib residue, with its two methyl groups on the α-carbon, significantly restrict its allowed conformational space on the Ramachandran plot.

For this compound, the Aib residue is expected to have φ and ψ angles that fall within the right-handed (φ ≈ -60°, ψ ≈ -30°) or left-handed (φ ≈ 60°, ψ ≈ 30°) helical regions. wustl.edu The Tyr residue, being a standard L-amino acid, has a broader range of allowed conformations, including the β-sheet and right-handed α-helical regions. A Ramachandran plot generated from MD simulation data or observed in a crystal structure would clearly show the distribution of these angles and confirm the conformational preferences of each residue within the peptide. The achiral nature of Aib allows it to populate both right- and left-handed helical regions, though the chirality of the adjacent Tyr residue may induce a preference for one over the other. researchgate.net

Investigation of Peptide Conformational Stability and Interconversion Pathways of this compound

As of the latest available data, specific research detailing the conformational stability and interconversion pathways for the chemical compound This compound is not present in the public scientific literature. While extensive research exists on the conformational preferences of peptides containing the α-aminoisobutyric acid (Aib) residue, and to some extent on peptides with N-terminal azido (B1232118) groups, a dedicated study on the specific tripeptide derivative, this compound, has not been found.

The conformational behavior of Aib-containing peptides is a subject of significant interest due to the strong stereochemical constraints imposed by the gem-dimethyl group of the Aib residue. This typically induces well-defined secondary structures, most notably the 310-helix and, to a lesser extent, the α-helix. The stability of these conformations is influenced by factors such as the peptide chain length, the nature of the solvent, and the identity of neighboring amino acid residues.

Theoretical studies, such as those employing Density Functional Theory (DFT), on model Aib-containing peptides have shown that in the gas phase, structures stabilized by intramolecular hydrogen bonds, like C5 and C7 conformations, are preferred. In contrast, polar solvents tend to promote helical conformations. For instance, calculations have indicated that while an extended C5 conformer might be the most stable in a water environment, the energy of a γ-turn structure is only marginally higher.

Furthermore, the introduction of an azido (N3) group at the N-terminus can influence the electronic and steric properties of the peptide backbone, potentially affecting its conformational landscape. Research on short oligomers of azido-functionalized Aib (N3-Aibn-OR) has provided insights into their solid-state conformations through X-ray crystallography, revealing tendencies to adopt helical or extended structures depending on the chain length and terminal groups.

However, without specific experimental or computational studies on this compound, any discussion of its conformational stability and the pathways of interconversion between different conformational states would be speculative. Detailed investigations using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and molecular dynamics simulations would be required to elucidate the precise structural preferences and dynamic behavior of this particular peptide. Such studies would provide crucial data on torsional angles (φ, ψ), hydrogen bonding patterns, and the energy barriers between different conformational minima.

Due to the absence of this specific data, the creation of detailed research findings and data tables for the conformational stability and interconversion pathways of this compound is not possible at this time.

Applications of Boc Aib Tyr N3 in Bioorthogonal Chemical Biology and Material Science

Exploitation of the Azide (B81097) Functionality in Click Chemistry Reactions

The terminal azide group is the key functional handle on the Boc-Aib-Tyr-N3 molecule, allowing it to participate in click chemistry, a class of reactions known for being rapid, high-yielding, and biocompatible. nih.govchemie-brunschwig.ch These reactions proceed with high specificity and are generally insensitive to aqueous environments, making them ideal for modifying complex biological molecules. chemie-brunschwig.ch The most prominent of these reactions involving azides is the cycloaddition with alkynes to form a stable triazole ring. chemie-brunschwig.ch

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is one of the most widely used click reactions. In this reaction, the azide group of this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to selectively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov This reaction is exceptionally efficient and creates a stable, amide-like triazole linkage that is resistant to hydrolysis, oxidation, and reduction. chemie-brunschwig.chnih.gov

The CuAAC reaction is a powerful tool for bioconjugation. For instance, this compound can be readily linked to alkyne-modified biomolecules such as proteins, nucleic acids, or lipids. It can also be used to attach reporter molecules, like fluorescent dyes or biotin tags, for detection and imaging purposes. The high efficiency and specificity of CuAAC have established it as a foundational method in the construction of bioactive molecular libraries and for labeling biomolecules in complex biological samples.

| Feature | Description |

| Reaction Type | 1,3-Dipolar Cycloaddition |

| Reactants | Azide (from this compound) and a terminal Alkyne |

| Catalyst | Copper(I) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Key Advantages | High yield, high specificity, rapid kinetics, stable product |

| Primary Use | Bioconjugation, material science, drug discovery |

While highly efficient, the copper catalyst used in CuAAC can be toxic to living cells, limiting its application in vivo. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) provides a bioorthogonal alternative that proceeds without the need for a metal catalyst. chemie-brunschwig.ch This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with the azide group on this compound. medchemexpress.commedchemexpress.commedchemexpress.com The driving force for the reaction is the release of ring strain in the cyclooctyne, leading to a rapid and highly selective cycloaddition.

The absence of a toxic catalyst makes SPAAC exceptionally well-suited for applications within living systems, such as cell surface labeling, metabolic tracking of molecules, and real-time imaging. nih.govresearchgate.net this compound can be incorporated into peptides or probes that are then introduced to a biological environment, where they can be specifically tagged by reacting with a cyclooctyne-modified reporter molecule.

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

| Catalyst | Requires Copper(I) | Catalyst-free |

| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |

| Biocompatibility | Limited in living systems due to copper toxicity | High, suitable for in vivo applications |

| Reaction Rate | Very fast with catalyst | Fast, dependent on the strain of the cyclooctyne |

| Primary Application | In vitro bioconjugation, material synthesis | Live-cell imaging, in vivo labeling |

Development of Peptide-Polymer Conjugates and Hybrid Biomaterials

This compound is a valuable component in the synthesis of peptide-polymer conjugates, which are hybrid materials that combine the biological specificity of peptides with the physical properties of synthetic polymers. researchgate.net In a common convergent synthesis strategy, a peptide containing the this compound moiety and a polymer with a terminal alkyne group are synthesized separately and then joined using click chemistry (either CuAAC or SPAAC). researchgate.netnih.gov

A frequent application is PEGylation, where polyethylene glycol (PEG) is attached to a therapeutic peptide to improve its pharmacokinetic properties. nih.gov Conjugating a PEG chain to a peptide containing the Aib-Tyr-N3 sequence can increase the peptide's stability, solubility, and circulation half-life, thereby enhancing its therapeutic potential. researchgate.net Furthermore, the polymer component can influence the self-assembly behavior of the peptide, enabling the creation of advanced biomaterials like hydrogels or nanofibers for applications in tissue engineering and drug delivery. researchgate.netnih.gov

Surface Functionalization and Engineering of Advanced Materials

The azide functionality of this compound provides a precise tool for the chemical modification and functionalization of material surfaces. Surfaces of materials like silicon, gold, or polymers can be pre-functionalized with alkyne groups. Subsequently, this compound, or a larger peptide containing this sequence, can be covalently attached to the surface via a click reaction. This process creates a stable, peptide-functionalized surface with specific biological activities. Such engineered surfaces are crucial for the development of biosensors, biocompatible medical implants, and cell culture platforms designed to elicit specific cellular responses.

Design and Synthesis of Chemical Probes for Biological Systems

In chemical biology, probes are essential for visualizing and understanding complex biological processes. The azide group on this compound acts as a versatile chemical handle for the construction of such probes. medchemexpress.com A peptide or small molecule designed to interact with a specific biological target can be synthesized to include the Aib-Tyr-N3 motif. Following this, an alkyne-modified reporter molecule, such as a fluorophore or a biotin affinity tag, can be "clicked" onto the peptide. This modular approach allows for the straightforward synthesis of customized probes to track the localization of the peptide within cells, identify its binding partners, or be used in diagnostic assays.

Integration into DNA-Encoded Chemical Libraries (DECLs) and Combinatorial Synthesis Platforms

DNA-Encoded Chemical Libraries (DECLs) are a powerful technology for the discovery of new drugs and ligands. nih.gov These libraries contain millions to billions of unique small molecules, each attached to a distinct DNA barcode that records its chemical synthesis history. youtube.com The synthesis of these libraries often employs a split-and-pool strategy, where robust and high-fidelity chemical reactions are essential.

CuAAC is a well-established reaction used in the construction of DECLs. nih.gov this compound can serve as a building block in this process. In a given synthetic step, it could be coupled to a DNA-tagged scaffold. The azide group would then be available for reaction with a diverse set of alkyne-containing reagents in the next step of the split-and-pool synthesis, with each new addition being recorded by the ligation of a new DNA tag. nih.gov This allows for the incorporation of the peptide-like structure into vast chemical libraries, enabling high-throughput screening against protein targets to identify novel hit compounds. nih.gov

Design Principles and Peptidomimetic Strategies Leveraging Aib and Azide Moieties

α-Aminoisobutyric Acid (Aib) as a Key Element in Conformationally Constrained Peptidomimetics

α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid distinguished by the presence of a gem-dimethyl group at its α-carbon. lifetein.com This unique structural feature imposes significant steric hindrance, which restricts the rotational freedom around the peptide backbone. lifetein.com Consequently, the incorporation of Aib into a peptide sequence strongly promotes the adoption of well-defined secondary structures, such as 3(10)-helices and α-helices. lifetein.comresearchgate.net This ability to induce and stabilize helical conformations is a cornerstone of its utility in peptidomimetic design. lifetein.comias.ac.in

A significant drawback of natural peptides as therapeutic agents is their rapid degradation by proteases in the body. The gem-dimethyl group of Aib provides a steric shield that hinders the approach of proteolytic enzymes, thereby preventing the cleavage of adjacent peptide bonds. This steric hindrance is a key mechanism for enhancing the metabolic stability of peptides. lifetein.com The incorporation of Aib has been shown to increase the resistance of peptides to enzymatic degradation, leading to a longer half-life in biological systems. acs.org

For instance, studies on various peptide analogues have demonstrated that the substitution of proteinogenic amino acids with Aib leads to significantly improved stability against proteolysis. This enhanced stability is crucial for the development of peptide-based drugs with improved pharmacokinetic profiles.

Table 1: Impact of Aib Incorporation on Peptide Properties

| Feature | Consequence of Aib Incorporation | Reference |

|---|---|---|

| Conformational Flexibility | Reduced; promotes helical structures (3(10) and α-helices). | lifetein.com |

| Proteolytic Stability | Increased due to steric hindrance of the gem-dimethyl group. | acs.org |

| Metabolic Half-life | Extended in vivo. | lifetein.com |

| Secondary Structure | Induces and stabilizes helical conformations. | researchgate.netnih.gov |

Rational Design of Bioactive Conformationally Restricted Peptide Analogues

The conformational rigidity imparted by Aib is a powerful tool in the rational design of bioactive peptides. nih.gov By constraining the peptide backbone into a specific helical conformation, it is possible to mimic the bioactive conformation of a natural peptide, often leading to enhanced receptor binding and biological activity. nih.gov This "pre-organization" of the peptide into its active shape reduces the entropic penalty upon binding to its target. lifetein.com

Researchers have successfully designed Aib-containing peptide analogues for a variety of applications, including antimicrobial peptides and cell-penetrating peptides. nih.govnih.gov In one study, the incorporation of Aib into analogues of a cell-penetrating peptide resulted in a significant increase in cellular uptake, highlighting the importance of a stable helical structure for this biological function. nih.gov The strategic placement of Aib residues allows for the fine-tuning of the peptide's three-dimensional structure to optimize its interaction with biological targets. kyoto-u.ac.jp

Azide-Mediated Cyclization and Scaffolding in Peptidomimetic Development

The terminal azide (B81097) (N3) group in Boc-Aib-Tyr-N3 is a versatile chemical handle that plays a crucial role in modern peptidomimetic chemistry, particularly through its participation in "click chemistry" reactions.

Macrocyclization is a widely used strategy to improve the stability, selectivity, and affinity of peptides. nih.gov The azide group, in conjunction with an alkyne, facilitates peptide cyclization through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of a click reaction. nih.govnih.gov This reaction forms a stable 1,2,3-triazole ring, effectively creating a cyclic peptide. holublab.combachem.com Intramolecular CuAAC can be employed for head-to-tail or side-chain-to-side-chain cyclizations, offering a robust and efficient method for generating diverse cyclic peptide scaffolds. nih.govbachem.com The reaction is highly specific and can be performed under mild conditions, often compatible with other functional groups present in the peptide. rsc.org

Table 2: Comparison of Peptide Cyclization Strategies

| Cyclization Method | Key Features | Advantages |

|---|---|---|

| Lactamization | Forms an amide bond. | Mimics natural peptide bond. |

| Disulfide Bridge | Forms a disulfide bond between two cysteine residues. | Reversible under reducing conditions. |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Forms a triazole ring from an azide and an alkyne. | High efficiency, mild reaction conditions, orthogonal to other functional groups. bachem.com |

| Ring-Closing Metathesis | Forms a carbon-carbon double bond. | Creates stable, non-peptidic linkages. |

Utility of the Triazole Moiety as a Stable Amide Bond Isostere

The 1,4-disubstituted 1,2,3-triazole ring formed via the CuAAC reaction is an excellent isostere for the trans-amide bond. nih.govchimia.ch It mimics several key properties of the amide bond, including its planarity, dipole moment, and ability to participate in hydrogen bonding. nih.govresearchgate.net However, unlike the amide bond, the triazole ring is resistant to enzymatic cleavage and hydrolysis, making it a valuable tool for enhancing the stability of peptidomimetics. bachem.comchimia.ch The substitution of a labile amide bond with a stable triazole moiety can lead to analogues with significantly improved pharmacokinetic properties while retaining or even enhancing biological activity. rsc.org

Construction of Artificial Receptors and Self-Assembled Supramolecular Architectures

The combination of conformationally constrained elements like Aib and versatile chemical handles like the azide group provides a powerful platform for the construction of complex molecular architectures. Peptides containing these motifs can serve as building blocks for the development of artificial receptors and self-assembling supramolecular structures. mdpi.com

The well-defined helical structures induced by Aib can be used to create pre-organized cavities or surfaces for molecular recognition. nih.gov The azide group allows for the covalent attachment of these peptide scaffolds to other molecules or surfaces, or for their assembly into larger structures through click chemistry. This approach has been used to create synthetic receptors capable of binding specific small molecules and to construct self-assembling peptide-based nanomaterials. researchgate.net The predictable and stable conformations of Aib-containing peptides are crucial for the rational design of these sophisticated supramolecular systems.

Future Research Directions and Emerging Opportunities in Boc Aib Tyr N3 Research

Automation and Miniaturization in the Synthesis of Complex Azido-Peptides

The synthesis of complex peptides is increasingly benefiting from automation and miniaturization, trends that are poised to significantly impact the utilization of building blocks like Boc-Aib-Tyr-N3. Automated peptide synthesizers, particularly those employing microwave assistance, have streamlined the otherwise laborious process of solid-phase peptide synthesis (SPPS). nih.gov An emerging research focus is the full adaptation of these automated platforms for the efficient incorporation of azido-amino acids. nih.govnih.gov

Future work will likely concentrate on optimizing protocols for the on-resin conversion of amine side chains to azides or the direct coupling of pre-synthesized azido-amino acid derivatives. nih.gov For a building block such as this compound, this involves ensuring high coupling efficiency despite the steric hindrance from the Aib residue and preventing any side reactions involving the azide (B81097) group under automated SPPS conditions. nih.gov

Miniaturization, particularly in the context of peptide microarrays for high-throughput applications, presents another key opportunity. mdpi.com Research is needed to refine in-situ synthesis techniques on chip surfaces, where this compound could be incorporated to create dense arrays of unique azido-peptides. This requires overcoming challenges related to reagent delivery in microscale reactors and ensuring high fidelity in each synthesis step on the solid support. mdpi.com The development of robust, automated, and miniaturized synthesis platforms will enable the rapid generation of diverse azido-peptide libraries for screening and functional studies.

Exploration of Novel Bioorthogonal Reactions for Enhanced Peptide Functionalization

The azide group is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The terminal azide in this compound makes it an ideal substrate for a variety of ligation techniques used to functionalize peptides post-synthesis. nih.govacs.org While established methods are widely used, future research is actively exploring novel bioorthogonal reactions to expand the toolkit for peptide modification.

The most prominent azide-based bioorthogonal reactions include:

Staudinger Ligation : This reaction between an azide and a phosphine (B1218219) forms a stable amide bond. While highly selective, it is often limited by slow reaction kinetics. acs.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Known as "click chemistry," this reaction is extremely efficient and forms a stable triazole linkage. However, the cytotoxicity of the copper catalyst can limit its application in living cells. nih.govacs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This copper-free variant uses strained cyclooctynes to react with azides. It is well-suited for live-cell applications, though its kinetics can be dependent on the specific cyclooctyne (B158145) and azide structure used. acs.org

Emerging opportunities lie in the development and application of newer, faster, and more versatile bioorthogonal reactions. nih.gov Tetrazine ligation, which involves the reaction of a tetrazine with a strained alkene or alkyne, boasts exceptionally fast kinetics and is an area of intense investigation. nih.govresearchgate.net Future studies could involve modifying peptides containing this compound with strained dienophiles to make them amenable to tetrazine ligation. The exploration of other novel reactions, such as isocyanide-based click reactions, will further enhance the ways in which the azide handle on this tripeptide can be used for conjugation to probes, drugs, or biomaterials. nih.gov

| Reaction | Reactants | Key Advantage | Key Limitation |

|---|---|---|---|

| Staudinger Ligation | Azide + Phosphine | High selectivity, no catalyst needed | Slow reaction kinetics acs.org |

| CuAAC ("Click Chemistry") | Azide + Terminal Alkyne | Very fast and efficient | Copper catalyst can be toxic to live cells acs.org |

| SPAAC (Copper-Free Click) | Azide + Strained Alkyne (e.g., cyclooctyne) | Biocompatible for live-cell applications wikipedia.org | Kinetics can be slower than CuAAC |

| Tetrazine Ligation | Tetrazine + Strained Alkene/Alkyne | Extremely fast reaction kinetics nih.govresearchgate.net | Requires introduction of specific reaction partners |

Advancements in Computational Prediction and De Novo Design of Azido-Peptides

Computational chemistry is becoming an indispensable tool for peptide science, enabling the prediction of structure and function and facilitating the de novo design of novel peptide sequences. nih.govresearchgate.net An exciting frontier is the application of these computational methods to peptides incorporating unnatural or modified amino acids, such as the azido-functionalized tyrosine in this compound.

Future research will leverage advanced algorithms and molecular dynamics simulations to predict how the incorporation of this compound influences the secondary and tertiary structure of a peptide. nih.gov These computational models can help foresee potential steric clashes, conformational preferences, and the solvent accessibility of the azide group, which is crucial for planning subsequent functionalization steps.

Furthermore, de novo design tools offer the opportunity to create entirely new peptide-based molecules with precisely defined shapes and properties. nih.govbiorxiv.org By treating this compound as a custom building block, computational frameworks can design constrained peptides, such as cyclic or stapled variants, that are exceptionally stable and can bind to specific biological targets with high affinity. nih.gov These in silico methods can exponentially reduce the experimental effort required by pre-screening vast numbers of potential sequences to identify candidates with the highest probability of success for applications in drug discovery and materials science. biorxiv.org

Integration of this compound as a Building Block in High-Throughput Screening Paradigms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds to identify those that modulate a specific biological target. nih.gov Peptide libraries are a valuable resource for HTS, but their synthesis and subsequent screening can be complex. This compound is a prime candidate for integration into HTS workflows due to its dual functionality.

The immediate opportunity lies in using this compound in automated synthesis platforms to generate large, combinatorial libraries of azido-peptides. The azide group then serves as a universal handle for a secondary, high-throughput modification step. For example, a library of azido-peptides can be "clicked" onto a microarray surface functionalized with alkynes for solid-phase screening.

Alternatively, in a solution-phase screen, the azide allows for rapid and efficient labeling of the peptide library with fluorescent probes or other reporter tags via bioorthogonal reactions. nih.gov This enables the development of robust assays to screen for peptides that bind to a target protein or inhibit an enzyme. The integration of this compound into these paradigms facilitates a modular approach, where a single core peptide library can be functionalized in myriad ways to screen for a wide range of activities, significantly accelerating the hit identification process in drug discovery. nih.gov

Broadening the Scope of Applications in Supramolecular Chemistry and Nanobiotechnology

The fields of supramolecular chemistry and nanobiotechnology focus on the assembly of molecules into well-defined, functional larger-scale structures. Peptides are excellent building blocks for these applications due to their capacity for self-assembly into nanostructures like fibers, tubes, and nanoparticles. mdpi.comeuropa.eu The unique chemical handles on this compound provide exciting opportunities to create novel functional biomaterials.

A significant area for future research is the use of the azide group to direct the assembly of peptide-based nanomaterials. nih.gov Peptides incorporating this compound could be "clicked" onto nanoparticle surfaces (e.g., gold or quantum dots) to create highly specific biosensors or targeted imaging agents. researchgate.net This covalent attachment strategy offers greater stability and control compared to simple adsorption.

Furthermore, the azide handle can be used to cross-link peptide monomers into hydrogels for tissue engineering or controlled drug release applications. By reacting the azido-peptides with multi-valent alkynes, it is possible to create covalently cross-linked networks with tunable mechanical properties. The tyrosine residue within the peptide could be further modified, for instance, through enzymatic reactions, to introduce additional functionalities. This multi-pronged approach, enabled by the versatile structure of this compound, paves the way for the development of sophisticated, "smart" biomaterials for a host of applications in medicine and biotechnology. mdpi.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.